(R)-BoroLeu-(+)-Pinanediol trifluoroacetate
Overview
Description
Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It’s a structural analogue of acetic acid with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .
Synthesis Analysis
TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .Molecular Structure Analysis
TFA is a stronger acid than acetic acid, having an acid ionisation constant, Ka, that is approximately 34,000 times higher . This is due to the highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group .Chemical Reactions Analysis
The generation of trifluoromethyl reactive radicals from trifluoroacetates requires their decarboxylation, which is hampered by their high oxidation potential .Physical And Chemical Properties Analysis
TFA is a colorless liquid with a vinegar-like odor . It has a molar mass of 114.023 g·mol−1, a density of 1.489 g/cm3 at 20 °C, and a boiling point of 72.4 °C .Scientific Research Applications
-
Scientific Field: Organic Chemistry Trifluoroacetic acid (TFA) is an organofluorine compound widely used in organic chemistry . It’s a stronger acid than acetic acid, making it useful for various purposes .
-
Application: Synthesis and Deprotection TFA is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . It’s also used during reversed-phase HPLC purification of peptides .
-
Methods of Application In the peptide synthesis process, TFA is used to cleave the peptide from the resin and to remove the protecting groups used during synthesis . The process typically involves treating the resin-bound peptide with a solution of TFA, which cleaves the peptide and removes the protecting groups .
-
Scientific Field: Organic Synthesis TFA is used in the Birch reduction process, a chemical reaction that is used to convert arenes to cyclohexadienes . This process is important in the field of organic synthesis .
-
Application: Silylation of Alcohols The Birch reduction product can act as a donor for the silylation of an alcohol . Silylation is a process that protects the hydroxyl group in alcohols, which is a crucial step in many organic synthesis procedures .
-
Methods of Application The process typically involves treating the alcohol with the Birch reduction product in the presence of a silylating agent . This results in the replacement of the hydroxyl group with a silyl group .
-
Results or Outcomes The use of TFA in the silylation of alcohols allows for the protection of the hydroxyl group, which can improve the efficiency and selectivity of subsequent reactions .
-
Scientific Field: Protein Recovery in Chromatography TFA is used in the recovery of proteins in reversed-phase chromatography .
-
Application Enhancing Protein Recovery
The recovery of proteins is affected by the TFA concentration in the mobile phase. It was found that recoveries of proteins showed maximum in the range of 0.01–0.1 v/v% .
-
Methods of Application Transferrin and lysozyme were used to evaluate the recoveries of proteins from dedicated reversed-phase columns. Different types of reversed-phase columns were evaluated, such as core shell type materials (Aeris Widepore with C4, C8 and C18 modification) as well as fully porous hybrid particles (Waters BEH, modified with C4 and C18 alkyl chains) .
-
Results or Outcomes Recoveries ranged between 60.7–95.2% for transferrin and 72.1–99.8% for lysozyme . At least two different adsorption effects, the well-known hydrophobic and silanophilic/polar interaction might influence the recovery. In addition to this, conformational effects due to ion pairing with the acidic mobile phase additive might change them .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12+,13-,15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFQKJZNJYTMNI-CDVUYJLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658025 | |
Record name | Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00658025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Methyl-1-((3AS,4S,6S,7AR)-3A,5,5-trimethylhexahydro-4,6-methanobenzo[D][1,3,2]dioxaborol-2-YL)butan-1-amine 2,2,2-trifluoroacetate | |
CAS RN |
179324-87-9 | |
Record name | 4,6-Methano-1,3,2-benzodioxaborole-2-methanamine, hexahydro-3a,8,8-trimethyl-α-(2-methylpropyl)-, (αR,3aS,4S,6S,7aR)-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179324-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoroacetic acid--(1R)-3-methyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00658025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.